molecular formula C12H16ClNO5S B13480719 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13480719
M. Wt: 321.78 g/mol
InChI Key: ALBORCFTXXOCNY-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chlorothiophene ring, and a hydroxypropanoic acid moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the chlorine atom can yield various substituted thiophene derivatives .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorothiophene ring and hydroxypropanoic acid moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in the chlorothiophene ring distinguishes 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid from its analogs. This substitution can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, making it unique for specific applications .

Properties

Molecular Formula

C12H16ClNO5S

Molecular Weight

321.78 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO5S/c1-11(2,3)19-10(17)14-6-12(18,9(15)16)7-4-5-8(13)20-7/h4-5,18H,6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

ALBORCFTXXOCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(S1)Cl)(C(=O)O)O

Origin of Product

United States

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